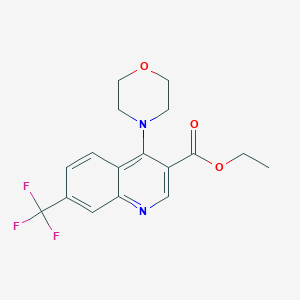
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring attached to an acetamide group, which is further substituted with a 3,4-dichlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-2-morpholinoacetamide typically involves the reaction of 3,4-dichloroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 3,4-dichloroaniline is reacted with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide.
Step 2: The resulting N-(3,4-dichlorophenyl)acetamide is then reacted with morpholine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Propanil (N-(3,4-dichlorophenyl)propanamide): A widely used herbicide with a similar structure.
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): Another herbicide that inhibits photosynthesis.
3,4-Dichloroaniline: A common intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Uniqueness
N-(3,4-Dichlorophenyl)-2-morpholinoacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
特性
CAS番号 |
22010-23-7 |
|---|---|
分子式 |
C12H14Cl2N2O2 |
分子量 |
289.15g/mol |
IUPAC名 |
N-(3,4-dichlorophenyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-10-2-1-9(7-11(10)14)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
InChIキー |
RUJJKIQBDJOAQA-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1COCCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorobenzyl)sulfanyl]-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B502619.png)
![2-({5-[(4-Methyl-1-piperidinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2-thienyl)ethanone](/img/structure/B502620.png)
![N-[4-(aminosulfonyl)phenyl]-2-({5-[(4-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B502623.png)
![N-phenyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B502624.png)
![N-methyl-N'-({[5-(1-pyrrolidinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)urea](/img/structure/B502625.png)
![1-(4-Methylphenyl)-2-({5-[(4-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethanone](/img/structure/B502626.png)
![N-methyl-N'-[({5-[(4-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B502627.png)
![4-Chlorobenzyl 5-[(4-methyl-1-piperidinyl)methyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B502628.png)
![N-methyl-N'-[({5-[(4-methyl-1-piperidinyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B502630.png)
![N-({[5-[(4-methyl-1-piperidinyl)methyl]-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-phenylurea](/img/structure/B502631.png)

![Ethyl 6-chloro-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502637.png)
![Ethyl 6-ethoxy-4-[(3-pyridinylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B502638.png)
![2-amino-4-(2,4-dichlorophenyl)-5,6-dihydro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B502639.png)
